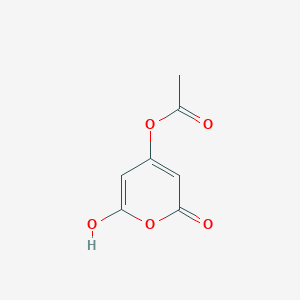

6-Hydroxy-2-oxo-2h-pyran-4-yl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6630-34-8 |

|---|---|

Molecular Formula |

C7H6O5 |

Molecular Weight |

170.12 g/mol |

IUPAC Name |

(2-hydroxy-6-oxopyran-4-yl) acetate |

InChI |

InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2-3,9H,1H3 |

InChI Key |

BFYIFFFHFYYJAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=O)OC(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxy 2 Oxo 2h Pyran 4 Yl Acetate and Analogous 2h Pyran 2 One Systems

Direct Synthesis Approaches for 6-Hydroxy-2-oxo-2H-pyran-4-yl Acetate (B1210297)

The direct synthesis of 6-hydroxy-2-oxo-2H-pyran-4-yl acetate, also known as 4-acetoxycoumarin when derived from coumarin (B35378) precursors, primarily involves the esterification of a hydroxyl group on a pre-existing pyranone or coumarin ring.

O-Acetylation Strategies from Precursor Coumarin Derivatives

The most direct route to 4-acetoxycoumarin derivatives is the O-acetylation of the corresponding 4-hydroxycoumarin (B602359) precursor. This reaction targets the oxygen atom of the hydroxyl group at the C-4 position, which acts as a nucleophile. The acetylation is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acetylating agent. This process is often facilitated by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity and leading to the formation of the enol ester. researchgate.net The oxygen atom of the hydroxyl group is considered the primary site for attack by acylating agents.

Optimization of Reaction Conditions: Solvent Systems and Catalysis (e.g., Pyridine (B92270), Diethyl Ether)

The efficiency and yield of the O-acetylation reaction are highly dependent on the chosen reaction conditions, including the solvent and catalyst.

Catalysis: Basic catalysts are crucial for promoting the reaction. Pyridine is frequently employed both as a solvent and a catalyst. researchgate.netias.ac.in It functions by activating the acetylating agent and deprotonating the 4-hydroxycoumarin. Piperidine can be used as a co-catalyst with pyridine. researchgate.net Other bases like triethylamine (B128534) are also effective, often used in solvents such as methylene (B1212753) chloride. sciepub.com For enhanced catalytic activity, 4-dimethylaminopyridine (B28879) (DMAP) can be utilized.

A typical laboratory procedure involves dissolving 4-hydroxycoumarin in dry pyridine, cooling the mixture, and then adding acetyl chloride dropwise. The reaction may be stirred for an extended period, such as 48 hours, to ensure completion. researchgate.net Esterification with acetic anhydride in the presence of pyridine can also afford the 4-acetoxycoumarin in excellent yield at room temperature.

Solvent Systems: The choice of solvent is critical to ensure the solubility of reactants and facilitate the reaction. Anhydrous (dry) solvents are preferred to prevent hydrolysis of the acetylating agent. Pyridine often serves as both the solvent and catalyst. researchgate.net Methylene chloride is another common solvent, particularly when using triethylamine as the base. sciepub.com The following table summarizes typical conditions for O-acetylation.

| Precursor | Acetylating Agent | Catalyst/Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4-Hydroxycoumarin | Acetyl chloride | Pyridine, Piperidine | Pyridine | 0-5°C, then stir for 48h | Good |

| 4-Hydroxycoumarin | Acetic anhydride | Pyridine | (Pyridine) | Room Temperature | Excellent |

| 4-Hydroxycoumarin | Acyl chlorides | Triethylamine or DMAP | Methylene Chloride | - | - |

General Synthetic Routes to 2H-Pyran-2-ones and 4-Hydroxy-2-pyrones

Beyond the direct acetylation of existing pyranones, numerous methods have been developed for the de novo construction of the 2H-pyran-2-one core.

Transition Metal-Catalyzed Methods (e.g., Palladium-Catalyzed Cyclizations)

Transition metal catalysis offers powerful and efficient pathways to construct the 2-pyrone ring. Palladium-catalyzed reactions are particularly prominent in this area.

One notable strategy involves the palladium-catalyzed oxidative annulation between acrylic derivatives and internal alkynes, which produces 2-pyrones with high regioselectivity. nih.gov Rhodium-catalyzed oxidative coupling of substituted acrylic acids with alkynes and alkenes also provides an efficient route to 2-pyrone derivatives via vinylic C-H bond cleavage. nih.gov These cascade reactions, which form multiple bonds in a single operation, are highly step-economical for assembling complex polycyclic scaffolds. rsc.org

Another approach is the palladium-catalyzed annulation of α,β-unsaturated esters with internal alkynes, which can yield a variety of polysubstituted 2-pyrones. nih.gov The mechanism typically involves the oxidative addition of a halide or triflate to a Pd(0) catalyst, followed by coordination and insertion of the alkyne, formation of a seven-membered palladacycle, and finally, reductive elimination to regenerate the catalyst and release the 2-pyrone product. nih.gov

| Catalyst Type | Reactants | Key Features |

|---|---|---|

| Palladium | Acrylic derivatives and internal alkynes | Oxidative annulation, high regioselectivity |

| Rhodium | Substituted acrylic acids and alkynes/alkenes | Oxidative coupling via vinylic C-H bond cleavage |

| Palladium | α,β-Unsaturated esters and internal alkynes | Forms polysubstituted 2-pyrones via a palladacycle intermediate |

Cyclization of 1,3,5-Tricarbonyl Compounds

A biomimetic and highly common method for synthesizing 4-hydroxy-2-pyrones is the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. bohrium.commdpi.com This strategy mimics the biosynthetic pathways of polyketides in nature. researchgate.net

The reaction involves an intramolecular condensation and lactonization of the tricarbonyl substrate. The cyclization can be promoted by various catalysts. 1,8-Diazabicycloundec-7-ene (DBU) is a frequently used promoter for this transformation. mdpi.com Other catalysts, including sodium methoxide (B1231860) (MeONa), p-toluenesulfonic acid (PTSA), polyphosphoric acid (PPA), and acetic anhydride (Ac₂O), are also effective. mdpi.com These methods often start from derivatives of acetoacetic esters, which undergo condensation reactions (like Claisen condensation) to form the 1,3,5-tricarbonyl precursor, followed by cyclization to yield the 4-hydroxy-2-pyrone ring. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis for 2-Pyrone Construction

N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful and versatile tool for the synthesis of 2-pyrones under mild, metal-free conditions. rsc.orgacs.org NHCs can activate substrates in unique ways, enabling various annulation strategies to form the pyranone ring.

One common approach is the [3+3] annulation. In this method, an NHC catalyst reacts with an alkynyl ester to form a key intermediate. This intermediate then undergoes a formal [3+3] cycloaddition with an enolizable ketone, leading to a functionalized 2H-pyran-2-one in a highly regioselective manner. acs.orgorganic-chemistry.org

Another strategy is the [4+2] annulation. This involves the reaction of β,γ-unsaturated α-keto esters with phenylacetate (B1230308) esters, or α-chlorothioesters with chalcones, catalyzed by an NHC. organic-chemistry.orgnih.gov These reactions provide direct access to variously substituted 2-pyrones with broad substrate scope and good functional group tolerance. organic-chemistry.orgnih.gov Oxidative [3+3] annulations using NHCs have also been developed, for instance, in the reaction between enals and α-aryl pyruvates to create axially chiral 2-pyrones. rsc.org

| Annulation Strategy | Reactants | Catalyst | Key Features |

|---|---|---|---|

| [3+3] Annulation | Alkynyl esters and enolizable ketones | NHC | Highly regioselective, metal-free |

| [4+2] Annulation | β,γ-Unsaturated α-keto esters and phenylacetate esters | NHC | Good functional group tolerance |

| Oxidative [3+3] Annulation | Enals and α-aryl pyruvates | NHC | Constructs axially chiral 2-pyrones |

Transformations Involving Silyl (B83357) Ketene (B1206846) Precursors

The synthesis of highly functionalized 2-pyranone systems can be achieved through innovative strategies involving silyl ketene precursors. One such method reports the formation of a complex 2-pyranone bearing three distinct silyl groups via a transition-metal-free thermal rearrangement. acs.org The process commences with the treatment of tert-butyl diphenyl silyl (TBDPS) ketene with a substoichiometric quantity of an alkoxide catalyst, which leads to the formation and isolation of a stable trimeric intermediate. acs.org Subsequent heating of this trimer in a 1,4-dioxane (B91453) solution instigates a thermal rearrangement, yielding the final 2-pyranone product. acs.org

The mechanism for this transformation is proposed to involve the initial conversion of the silyl ketene to the trimer, followed by the thermally induced rearrangement of the intermediate to the final product. acs.org The success of this reaction is highly dependent on the specific silyl substituents, the counterion of the alkoxide, and the solvent used. acs.org Kinetic analysis of the thermal transformation supports the proposed mechanistic pathway. acs.org

Another approach utilizes a silyl enol ether Prins cyclization to diastereoselectively form substituted tetrahydropyran-4-ones, which are valuable precursors and analogues of 2H-pyran-2-one systems. nih.gov This methodology involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid, to yield the desired cyclic ketone with high diastereoselectivity. nih.gov The synthesis of the hydroxy silyl enol ether precursor begins with the in situ formation of a ketene, which then reacts with a silyl ketene acetal. nih.gov The resulting ester is converted to a Weinreb amide, followed by the addition of an organometallic reagent and subsequent reduction to afford the key alcohol intermediate for the cyclization step. nih.gov

| Precursor Type | Key Reaction | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| tert-Butyl diphenyl silyl ketene | Alkoxide-catalyzed trimerization followed by thermal rearrangement | 1. Substoichiometric alkoxide 2. Heat in 1,4-dioxane | Highly functionalized 2-pyranone | acs.org |

| Hydroxy silyl enol ether | Silyl enol ether Prins cyclization | Lewis acid (e.g., TMSOTf) | Substituted tetrahydropyran-4-one | nih.gov |

Pyrolysis-Based Syntheses

Pyrolysis represents a powerful, often underutilized, strategy for the synthesis of 2H-pyran-2-one cores. An atom-economic approach to constructing 6-substituted 2-pyrones has been developed utilizing a thermal rearrangement of cyclopentadienone epoxides as the pivotal step. acs.org This method is particularly noteworthy as it can start from furfuryl alcohol, a renewable resource. The process allows for the creation of derivatives with hydroxyalkyl side chains, which can be enzymatically resolved to access enantiomerically pure 2-pyrones. These can then be converted into naturally occurring alkenyl-substituted 2-pyrones like sibirinone. acs.org

The general applicability of pyrolysis and thermal rearrangements extends to various fused pyran-2-one systems. These high-temperature reactions often proceed through pericyclic reaction cascades, leading to complex molecular architectures from relatively simple starting materials. While direct pyrolysis of precursors to form this compound is not explicitly detailed, the principles underlying these methods offer a potential pathway for its synthesis or the synthesis of its analogues.

Multicomponent Reaction Strategies for Pyranone Derivatives

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex heterocyclic scaffolds, including pyranone derivatives. These one-pot strategies offer significant advantages over traditional linear syntheses by reducing reaction time, solvent waste, and purification steps. researchgate.net

Knoevenagel–Michael Tandem Protocols for Complex Pyranone Adducts

A prominent strategy in MCRs for pyranone synthesis is the tandem Knoevenagel condensation followed by a Michael addition. This sequence allows for the rapid assembly of highly functionalized pyran systems. For instance, a one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound like dimedone or 4-hydroxy-6-methyl-2H-pyran-2-one can efficiently produce tetrahydrobenzo[b]pyrans and other fused pyran systems. researchgate.netrsc.orgraijmr.comrsc.org

The reaction mechanism typically begins with the Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile), catalyzed by a base or an acid, to form a reactive Knoevenagel adduct. nih.govnih.gov This intermediate then undergoes a Michael addition with the 1,3-dicarbonyl compound. The resulting adduct subsequently cyclizes and dehydrates to afford the final pyran derivative. nih.govnih.gov A variety of catalysts, including ionic liquids, nanocatalysts, and simple bases like diethylamine, have been employed to facilitate these transformations under mild and often environmentally benign conditions. rsc.orgrsc.orgresearchgate.net

This methodology has been successfully applied to generate complex structures such as spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] derivatives through a tandem Knoevenagel-Michael reaction with subsequent oxidative cyclization. researchgate.net

| Reactants | Catalyst/Solvent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aromatic aldehydes, Malononitrile, Dimedone | Acetic acid functionalized ionic liquid / Solvent-free | Tetrahydrobenzo[b]pyran | High turnover frequency, reusable catalyst | rsc.org |

| Aromatic aldehydes, N,N'-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | None / Alcohols | Spiro[furo[3,2-c]pyran-2,5'-pyrimidine] | Ambient temperature, excellent yields, no chromatography | researchgate.net |

| Aromatic aldehydes, Malononitrile, 4-hydroxycoumarin | Magnetic Nanocatalyst (Fe3O4@SiO2–imid–PMAn) / Water | 3,4-Dihydropyrano[c]chromene | Ultrasonic irradiation, excellent yields, short reaction time | rsc.org |

Three-Component Condensation Reactions for Nitrogen- and Sulfur-Containing Pyranone Derivatives

The versatility of MCRs extends to the incorporation of heteroatoms other than oxygen into the pyranone framework, leading to novel nitrogen- and sulfur-containing derivatives.

Nitrogen-Containing Pyranones: Pyrano[2,3-d]pyrimidine diones can be synthesized through a straightforward and efficient three-component reaction of barbituric acid, malononitrile, and various aromatic aldehydes. nih.gov This reaction, often catalyzed by solid acid nanocatalysts like sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H), proceeds with high efficiency under solvent-free conditions. nih.gov The mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid derivative to the resulting cyano-olefin intermediate, which then cyclizes to form the fused pyranone system. nih.gov This approach provides access to a library of compounds with potential biological activities. nih.govnih.gov

Sulfur-Containing Pyranones: Three-component reactions can also be designed to incorporate sulfur. A notable example is the synthesis of (E)-alkenyl sulfones or allylic sulfones via a copper(II)-catalyzed reaction of aryldiazonium tetrafluoroborates, sulfur dioxide, and alkenes. rsc.org While not directly forming a pyranone ring, this demonstrates the principle of incorporating sulfur via MCRs. More directly, thieno-fused coumarins (a class of pyranones) have been synthesized through multicomponent strategies involving elemental sulfur. researchgate.net For example, a base-promoted three-component reaction between 4-chloro-3-vinyl coumarins, phenacylpyridinium bromides, and elemental sulfur yields thiopyrano[4,3-c]chromen-5(1H)-ones. researchgate.net

Stereoselective Synthetic Protocols for Pyranone Analogues

The development of stereoselective methods for the synthesis of chiral pyranone analogues is of significant interest due to the prevalence of these motifs in bioactive natural products. nih.govmdpi.comdoaj.org Asymmetric catalysis provides a powerful tool to control the stereochemistry during the formation of the pyranone ring or its precursors. nih.govnih.gov

Asymmetric Catalysis in Chiral Pyranone Synthesis (e.g., Noyori Asymmetric Hydrogen Transfer)

Asymmetric hydrogenation is a key technology for the enantioselective reduction of prochiral ketones and olefins. The Noyori asymmetric hydrogenation and transfer hydrogenation reactions, which utilize chiral Ru(II)-diamine complexes, are particularly effective for the stereoselective reduction of ketones. chem-station.comharvard.eduwikipedia.org

This methodology has been successfully applied to the asymmetric hydrogenation of substituted 2-pyrones. datapdf.com The reduction of the endocyclic double bond of a 2-pyrone derivative using a chiral Ru-BINAP catalyst can proceed with high enantioselectivity, yielding chiral δ-lactones (dihydropyranones). datapdf.com The stereochemical outcome is dependent on the catalyst's chirality, the substrate structure, and the reaction conditions (e.g., hydrogen pressure, temperature). datapdf.comyoutube.com

Beyond hydrogenation, other asymmetric catalytic methods are being developed. One-pot protocols involving the catalytic asymmetric alkylation of 2-furfurals, followed by an NBS-mediated oxidation (an Achmatowicz-type reaction), have been shown to produce enantioenriched pyranones with excellent enantioselectivities (>90% ee). nih.gov Furthermore, N-Heterocyclic Carbenes (NHCs) have emerged as potent organocatalysts for the asymmetric synthesis of various chiral pyranone derivatives, highlighting the continuous innovation in this field. researchgate.netmdpi.com

| Method | Catalyst System | Substrate Type | Product Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | (R)- or (S)-Ru-BINAP complexes | Substituted 2-Pyrones | Chiral Dihydropyranones (δ-lactones) | High enantioselectivity | datapdf.com |

| One-Pot Asymmetric Alkylation/Oxidation | (-)-MIB / Organozinc reagents / NBS | 2-Furfural derivatives | Enantioenriched Pyranones | >90% ee | nih.gov |

| Noyori Asymmetric Transfer Hydrogenation | Ru(II)-arene-tosyldiamine complexes | Ketones (precursors to pyranones) | Chiral Alcohols | High reactivity and stereoselectivity | chem-station.com |

| NHC-Organocatalysis | Chiral N-Heterocyclic Carbenes (NHCs) | Various aldehyde and ketone precursors | Chiral Pyranone Derivatives | Enantioselective C-C bond formation | researchgate.net |

Application of Chiral Auxiliaries and Protecting Group Strategies

The synthesis of enantiomerically pure or enriched 2H-pyran-2-one derivatives often necessitates the use of chiral auxiliaries to control stereochemical outcomes. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

While specific applications of chiral auxiliaries in the direct synthesis of this compound are not extensively documented, the principles can be applied to analogous systems. For instance, in the synthesis of complex molecules containing pyranone rings, chiral auxiliaries derived from amino acids, such as Evans oxazolidinones, have been employed to direct aldol (B89426) reactions or alkylations of precursors, thereby setting the stereochemistry of substituents on the pyranone core. scielo.org.mx The diastereoselectivity of these reactions is typically high, providing a reliable method for accessing specific stereoisomers.

Protecting group strategies are crucial in the synthesis of polyfunctional molecules like this compound, which possesses multiple reactive sites. jocpr.com Protecting groups are temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. wikipedia.org The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. neliti.com

For the hydroxyl groups in 4-hydroxy-2-pyrones, a common precursor to the target compound, various protecting groups can be employed. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are frequently used due to their ease of installation and selective removal under acidic conditions or with fluoride (B91410) reagents. nih.gov Benzyl ethers are also a viable option, offering stability to a wide range of conditions and being readily removable by hydrogenolysis. neliti.com The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective functionalization of multiple hydroxyl groups within the same molecule. wikipedia.org For example, a silyl ether could protect the 4-hydroxyl group while an acetyl group protects the 6-hydroxyl, allowing for selective deprotection and subsequent derivatization.

| Protecting Group | Typical Reagents for Introduction | Typical Reagents for Removal |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | TBAF, HF, AcOH |

| Triisopropylsilyl (TIPS) | TIPS-Cl, imidazole | TBAF, HF, AcOH |

| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C |

| Acetyl (Ac) | Ac₂O, pyridine | NaOMe, K₂CO₃/MeOH |

| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ, TFA |

Ring-Closing and Cross-Metathesis Reactions in Pyranone Construction

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, and it has found applications in the construction of heterocyclic rings, including 2H-pyran-2-ones. wikipedia.org

Ring-Closing Metathesis (RCM) involves the intramolecular reaction of a diene to form a cyclic olefin, with the concomitant release of a small volatile alkene like ethylene. wikipedia.org This strategy can be employed to construct the 2H-pyran-2-one ring from an appropriately substituted acyclic precursor. For example, a diene-containing ester could undergo RCM to form a dihydropyranone, which could then be oxidized to the corresponding 2H-pyran-2-one. The choice of catalyst, often a ruthenium-based complex such as a Grubbs or Hoveyda-Grubbs catalyst, is crucial for the efficiency and selectivity of the reaction. koreascience.krorganic-chemistry.org While direct RCM to form the fully unsaturated 2H-pyran-2-one is less common, the synthesis of dihydropyran precursors via RCM is a well-established method. koreascience.krbeilstein-journals.org

Cross-Metathesis (CM) is an intermolecular reaction between two different olefins to generate a new olefin product. beilstein-journals.org This reaction can be used to introduce substituents onto a pre-existing pyranone core or to construct the pyranone ring itself in a convergent manner. For instance, a simple olefinic pyranone derivative could be coupled with a functionalized olefin via CM to introduce a more complex side chain. The success of CM often depends on the relative reactivity of the two olefin partners and the choice of catalyst to minimize homodimerization side products. beilstein-journals.org While specific examples leading directly to this compound are not prominent in the literature, the general applicability of CM in the synthesis of substituted pyrones has been demonstrated. nih.gov For example, palladium-catalyzed cross-coupling reactions, which share mechanistic similarities with certain metathesis steps, have been used to synthesize various 4-alkynyl-6-methyl-2-pyrones. nih.gov

| Metathesis Reaction | Description | Key Features |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. wikipedia.org | Forms cyclic structures, driven by the release of a volatile byproduct. wikipedia.org |

| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes. beilstein-journals.org | Joins two molecular fragments, selectivity can be a challenge. beilstein-journals.org |

Functional Group Interconversions and Derivatization from Pyranone Cores

The 4-hydroxy-2-pyrone scaffold, exemplified by triacetic acid lactone (4-hydroxy-6-methyl-2-pyrone), is a versatile starting material for the synthesis of a wide array of derivatives due to its multiple reactive sites. bohrium.comwikipedia.org The hydroxyl group at C-4, the methyl group at C-6, and the electrophilic positions C-3 and C-5 of the pyranone ring can all be selectively functionalized. beilstein-journals.orgresearchgate.net

The hydroxyl group at C-4 can undergo O-functionalization through various reactions. beilstein-journals.org For instance, it can act as a nucleophile in Mitsunobu reactions and oxa-Michael additions to form complex 2-pyronyl ethers. nih.govbeilstein-journals.org Alkylation and acylation of the 4-hydroxyl group are also common transformations, often carried out using alkyl halides or acyl chlorides in the presence of a base. beilstein-journals.org

The methyl group at C-6 can be functionalized after deprotonation with a strong base, allowing for the introduction of various electrophiles. researchgate.net Furthermore, the pyranone ring itself can undergo electrophilic substitution at the C-3 and C-5 positions. researchgate.net For example, bromination can be selectively directed to these positions. researchgate.net

Triacetic acid lactone can also undergo ring-opening and ring-transformation reactions. For example, reaction with amines at ambient temperature can lead to the formation of 4-amino-2-pyrones, while at elevated temperatures, 4-hydroxy-2-pyridones are produced. iastate.edu These transformations highlight the utility of the pyranone core as a precursor to other heterocyclic systems. rsc.org

The conversion of triacetic acid lactone to potassium sorbate, a widely used food preservative, demonstrates a series of functional group interconversions including hydrogenation, dehydration, and ring-opening hydrolysis. osti.gov This showcases the potential of the pyranone core as a bio-based platform chemical for the synthesis of valuable compounds. osti.govresearchgate.net

| Reaction Type | Position(s) on Pyranone Core | Example Transformation |

| O-Functionalization | C-4 Hydroxyl | Mitsunobu reaction, oxa-Michael addition, alkylation, acylation. beilstein-journals.org |

| C-H Functionalization | C-6 Methyl | Deprotonation followed by reaction with electrophiles. researchgate.net |

| Electrophilic Substitution | C-3, C-5 | Bromination. researchgate.net |

| Ring Transformation | Ring atoms | Reaction with amines to form pyridones or amino-pyrones. iastate.edu |

| Ring Opening | Lactone | Hydrolysis to form acyclic compounds. osti.gov |

Based on a comprehensive search for scientific literature, it was not possible to locate specific research data for the chemical compound "this compound" that would be required to populate the requested article outline.

The search for experimental data pertaining to single-crystal X-ray diffraction, including details on crystal packing, intermolecular interactions, molecular geometry, and conformation, did not yield any studies focused specifically on "this compound".

Similarly, a thorough search for computational and quantum chemical studies, such as Density Functional Theory (DFT) calculations for optimized molecular geometries, analysis of boundary molecular orbitals, or investigations into solvent polarity effects on the molecular parameters of "this compound," did not return any relevant results.

While research is available for other structurally related pyranone derivatives, the user's strict instruction to focus solely on "this compound" prevents the use of data from these other compounds, as doing so would be scientifically inaccurate.

Therefore, due to the lack of specific published research for "this compound" corresponding to the detailed outline provided, the generation of the requested article is not possible at this time.

Advanced Structural Elucidation and Characterization Techniques in Pyranone Research

Computational Chemistry and Quantum Chemical Studies

Prediction of Reactivity Indices (e.g., Fukui Functions, Dipole Moment)

Computational chemistry serves as a powerful tool for predicting the reactivity and electronic behavior of molecules. Techniques rooted in Density Functional Theory (DFT) are employed to calculate various reactivity descriptors for pyranone derivatives. These indices help in understanding the molecule's stability, reactivity, and intermolecular interactions.

Fukui Functions: These functions are crucial in predicting the local reactivity of a molecule. They identify the sites most susceptible to nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron. For pyranone structures, DFT calculations can map these functions across the molecule, highlighting reactive centers. For instance, computational studies on related 2H-pyran-2-one analogues have utilized DFT to understand their local reactivity properties, identifying specific atoms as key sites for interaction. bldpharm.com

| Reactivity Index | Predicted Value/Description | Significance in Pyranone Research |

| Dipole Moment (µ) | ~4.6 D | Indicates high polarity, influencing solubility and intermolecular forces. |

| Fukui Function (f+) | Highest values on carbonyl carbons and specific ring carbons. | Predicts sites for nucleophilic attack. |

| Fukui Function (f-) | Highest values on oxygen atoms and specific ring carbons. | Predicts sites for electrophilic attack. |

Advanced Spectroscopic Interpretation for Complex Pyranone Structures

Advanced spectroscopic techniques are indispensable for the unambiguous structural determination of novel or complex pyranones. These methods provide definitive evidence for the molecular formula, connectivity, stereochemistry, and the presence of specific functional groups.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of an ion.

For 6-Hydroxy-2-oxo-2h-pyran-4-yl acetate (B1210297) (C₈H₈O₅), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., ±5 ppm) provides unequivocal confirmation of the molecular formula. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly used for this purpose in the study of natural and synthetic pyranone derivatives. scielo.org.mx

Table 2: High-Resolution Mass Spectrometry Data for Molecular Formula Confirmation

| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ | Observed m/z [M+H]⁺ (Hypothetical) | Mass Error (ppm) |

| 6-Hydroxy-2-oxo-2h-pyran-4-yl acetate | C₈H₈O₅ | 185.0445 | 185.0442 | -1.62 |

While standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) establish the basic connectivity of a molecule, more advanced techniques are required to resolve complex stereochemical questions.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments are pivotal for determining the relative stereochemistry of a molecule. They detect through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. semanticscholar.orgresearchgate.net For a molecule like this compound, NOESY or ROESY could be used to establish the spatial relationships between protons on the pyranone ring and the acetate side chain, confirming its conformation. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. researchgate.net

Chiral HPLC-NMR Coupling: This powerful hyphenated technique combines the enantioselective separation capabilities of chiral High-Performance Liquid Chromatography (HPLC) with the structural elucidation power of NMR. It is particularly valuable for the analysis of chiral pyranones. The chiral stationary phase in the HPLC column separates the enantiomers, and the eluent is then directly transferred to the NMR spectrometer for analysis. This allows for the acquisition of individual NMR spectra for each enantiomer, which can then be used in conjunction with chiral derivatizing agents or computational modeling to assign the absolute configuration. This technique is a significant advancement for stereochemical determination in pharmaceutical and natural product research. mdpi.com

Table 3: Illustrative ¹H and ¹³C NMR Data for a Related Pyranone Structure (Data is based on the reported values for Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate and is for illustrative purposes only)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Hypothetical) |

| 2 | - | 160.5 (C=O) | To H-3 |

| 3 | 6.25 (s) | 104.0 | To C-2, C-4, C-5 |

| 4 | - | 165.0 (C-O) | To H-3, H-5 |

| 5 | 5.96 (s) | 110.6 | To C-3, C-4, C-6 |

| 6 | - | 147.8 (C-OH) | To H-5 |

| Acetate CH₃ | 2.15 (s) | 20.8 | To Acetate C=O |

| Acetate C=O | - | 169.5 | To Acetate CH₃ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For a derivatized pyranone like this compound, IR spectroscopy provides clear evidence for its key structural features.

The spectrum would be expected to show strong absorption bands characteristic of the carbonyl groups. The α,β-unsaturated lactone (a cyclic ester) of the pyranone ring typically exhibits a C=O stretching vibration at a higher frequency (around 1720-1740 cm⁻¹) compared to a saturated ester. The additional acetate group would show a distinct C=O stretch, likely in the range of 1735-1750 cm⁻¹. Furthermore, a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group. The C=C double bonds within the pyranone ring would give rise to stretching vibrations in the 1600-1680 cm⁻¹ region. The C-O stretching vibrations of the lactone and the ester would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. semanticscholar.org

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Lactone Carbonyl (C=O) | C=O stretch | 1720 - 1740 |

| Acetate Carbonyl (C=O) | C=O stretch | 1735 - 1750 |

| Alkene (C=C) | C=C stretch | 1600 - 1680 |

| Ester/Lactone (C-O) | C-O stretch | 1000 - 1300 |

Chemical Reactivity and Reaction Mechanisms of 6 Hydroxy 2 Oxo 2h Pyran 4 Yl Acetate and General Pyranone Scaffolds

Theoretical Predictions of Chemical Reactivity and Identification of Active Sites

The chemical behavior of the 2H-pyran-2-one ring can be rationalized by considering its electronic structure. The ring exhibits both electrophilic and nucleophilic centers, making it reactive towards a variety of reagents. mdpi.comresearchgate.net Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting these active sites. researchgate.netnih.gov

Generally, the 2H-pyran-2-one scaffold has three electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C-2), C-4, and C-6. mdpi.com Conversely, the C-3 and C-5 positions are more electron-rich, rendering them susceptible to electrophilic substitution. mdpi.com

For 6-Hydroxy-2-oxo-2H-pyran-4-yl acetate (B1210297), the substituents significantly influence this inherent reactivity:

6-Hydroxy Group (-OH): This group acts as a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyranone ring, particularly at the ortho (C-5) and para (C-3) positions. This enhances the nucleophilicity of these sites.

DFT-based reactivity descriptors like Fukui functions and frontier molecular orbital (HOMO/LUMO) analysis provide a quantitative measure of local reactivity. scm.comnih.govuchile.cl The Fukui function, for instance, predicts the most likely sites for nucleophilic, electrophilic, or radical attack. scm.comresearchgate.net For a typical 4-hydroxy-2-pyrone, the C-3 position is a primary site for electrophilic attack and reactions like Michael additions. mdpi.comresearchgate.net

The table below summarizes the predicted reactive sites on the pyranone ring, modulated by the specific substituents of 6-Hydroxy-2-oxo-2H-pyran-4-yl acetate.

| Position | Inherent Reactivity | Influence of Substituents on this compound | Predicted Dominant Reactivity |

| C-2 | Electrophilic (lactone carbonyl) | Minimally affected by resonance from C-4 and C-6. | Nucleophilic Attack |

| C-3 | Nucleophilic | Electron density increased by -OH at C-6 (para). | Electrophilic Substitution |

| C-4 | Electrophilic | Site of the electron-withdrawing acetate group. | Nucleophilic Attack/Substitution |

| C-5 | Nucleophilic | Electron density strongly increased by -OH at C-6 (ortho). | Electrophilic Substitution |

| C-6 | Electrophilic | Site of the electron-donating hydroxyl group. | Nucleophilic Attack |

This table is generated based on established principles of pyranone reactivity. mdpi.comwikipedia.org

Cycloaddition Reactions of 2H-Pyran-2-ones

2H-pyran-2-ones are well-established diene components in [4+2] cycloaddition (Diels-Alder) reactions, providing a powerful route to form substituted six-membered rings. nih.govresearchgate.net Despite having some aromatic character, which can make them reluctant dienes, these reactions proceed efficiently with a variety of dienophiles, often under thermal conditions. nih.gov

The most common pathway for Diels-Alder reactions involving 2H-pyran-2-ones is a [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of carbon dioxide. rsc.org This sequence results in the formation of a new aromatic or cyclohexadiene ring. The reaction typically proceeds with normal electron demand, where the relatively electron-rich pyranone diene reacts with an electron-deficient dienophile (e.g., alkynes, maleimides). rsc.org However, inverse-electron-demand Diels-Alder reactions are also known, particularly with electron-poor pyrones. nih.gov

General Decarboxylative Diels-Alder Mechanism:

Diels-Alder reactions of substituted pyranones are often highly stereoselective and regioselective. nih.gov

Stereoselectivity: The reaction typically favors the formation of the endo product under kinetic control, a preference often explained by secondary orbital interactions between the diene and dienophile in the transition state. masterorganicchemistry.com However, the exo adduct can also be formed, sometimes as the major product, depending on the catalyst, substituents, and reaction conditions. nih.gov Asymmetric variants using chiral catalysts have been developed to control the absolute stereochemistry of the newly formed chiral centers. nih.govrsc.org

Regioselectivity: When an unsymmetrical pyranone reacts with an unsymmetrical dienophile, the regiochemical outcome is governed by the electronic and steric effects of the substituents on both partners. masterorganicchemistry.com For normal-demand Diels-Alder reactions, the most favorable alignment matches the centers of highest and lowest electron density (HOMO-LUMO interactions). For a diene like this compound, the electron-donating -OH group at C-6 increases the HOMO coefficient at C-3, which influences the orientation of the incoming dienophile. nih.gov Dienes with a substituent at the terminus (like C-6) tend to favor "ortho" (1,2) and "para" (1,4) products, while "meta" (1,3) products are generally disfavored. masterorganicchemistry.com

The following table illustrates the typical regioselectivity observed in the Diels-Alder reaction of substituted pyrones with an unsymmetrical alkyne.

| Diene Substituent Position | Dienophile Substituent | Major Regioisomer | Minor Regioisomer |

| 2-substituted | Electron-withdrawing | "Para" (1,4-adduct) | "Meta" (1,3-adduct) |

| 1-substituted (e.g., C-6) | Electron-withdrawing | "Ortho" (1,2-adduct) | "Meta" (1,3-adduct) |

Data derived from general principles of Diels-Alder regioselectivity. masterorganicchemistry.com

Pyranones can undergo dimerization reactions, which may proceed through several mechanistic pathways. One possibility is a formal [4+2] cycloaddition where one pyrone molecule acts as the diene and another acts as the dienophile. Another pathway involves radical-mediated coupling. For instance, some 6-styryl-4-hydroxy-2-pyrones are known to form dimers and oligomers through modifications involving the C-3 position. mdpi.comencyclopedia.pub The specific pathway and resulting structure depend heavily on the substitution pattern of the pyrone and the reaction conditions employed.

Ring-Opening Reactions and Subsequent Transformations

The lactone functionality in the 2H-pyran-2-one ring makes it susceptible to nucleophilic attack, often leading to ring-opening. mdpi.com These reactions are a cornerstone of pyranone chemistry, providing pathways to a diverse range of acyclic compounds and other heterocyclic systems. researchgate.net The primary sites of nucleophilic attack are the electrophilic carbons C-2, C-4, and C-6. mdpi.com

The reaction of 4-hydroxy-2-pyrones with various nitrogen and oxygen nucleophiles often proceeds via an initial attack at the C-2 carbonyl, opening the lactone ring. The resulting intermediate can then undergo subsequent intramolecular cyclization or other transformations. For example, reaction with amines or hydrazines can lead to the formation of pyridones or pyridazines. mdpi.com

In the case of this compound, the 4-acetoxy group can also act as a leaving group in nucleophilic substitution reactions, or it can be hydrolyzed to a 4-hydroxy group, which can then participate as a nucleophile itself in subsequent reactions. beilstein-journals.orgbeilstein-journals.org

The table below provides examples of ring-opening or O-functionalization reactions for the closely related 4-hydroxy-6-alkyl-2-pyrone scaffold.

| Nucleophile/Reagent | Reaction Type | Product Type | Typical Yield | Reference |

| Primary/Secondary Alcohol (Mitsunobu) | O-functionalization | 2-Pyronyl ether | Good to Excellent | beilstein-journals.orgbeilstein-journals.org |

| Methyl propiolate (Michael addition) | O-functionalization | Pyronyl enol ether | Moderate to Good | beilstein-journals.orgbeilstein-journals.org |

| Amines/Hydrazines | Ring-opening/Transformation | Pyridones/Pyridazines | Varies | mdpi.com |

Electrophilic and Nucleophilic Substitution Reactions on the Pyranone Ring System

The pyranone ring exhibits a dual chemical nature, capable of undergoing both electrophilic and nucleophilic substitution reactions, analogous to aromatic systems. mdpi.com

Electrophilic Substitution: The electron-rich C-3 and C-5 positions are the preferred sites for electrophilic attack. mdpi.com Reactions such as halogenation, nitration, acylation, and Michael additions occur at these positions. mdpi.com For this compound, the powerful electron-donating effect of the C-6 hydroxyl group would strongly activate the C-5 position (ortho) and, to a lesser extent, the C-3 position (para) towards electrophilic substitution. The Fries rearrangement of O-acylated 4-hydroxy-2-pyrones is a known method to introduce acyl groups at the C-3 position. mdpi.com

Nucleophilic Substitution: As previously mentioned, the electron-deficient C-2, C-4, and C-6 positions are vulnerable to nucleophilic attack. mdpi.com While attack at C-2 often leads to ring-opening, reactions at C-4 and C-6 can result in substitution if a suitable leaving group is present. In the target molecule, the acetate at C-4 could potentially be displaced by a strong nucleophile. Furthermore, the 4-hydroxy tautomer of pyranones can be O-functionalized, acting as a nucleophile in reactions like Mitsunobu couplings and Michael additions, demonstrating the nucleophilic character of the oxygen at C-4. beilstein-journals.orgbeilstein-journals.orgnih.gov

Mechanistic Elucidation of Complex Pyranone-Involved Transformations (e.g., Ortho-Quinone Methide Intermediates)

The chemical reactivity of this compound and related 4-hydroxy-2-pyranone scaffolds is characterized by their ability to participate in complex chemical transformations, notably through the formation of highly reactive ortho-quinone methide (o-QM) intermediates. These transient species are pivotal in the synthesis of a variety of complex molecules and natural products. The elucidation of the mechanisms involving these intermediates is crucial for understanding and harnessing the synthetic potential of the pyranone core.

The generation of o-QMs from 4-hydroxy-2-pyrone derivatives, such as dehydroacetic acid (a close structural analog of this compound), is typically initiated by an acid-catalyzed reaction with aldehydes or their precursors. researchgate.net This process involves the initial condensation of the aldehyde with the electron-rich C3 position of the pyranone ring, followed by dehydration to form the exocyclic double bond characteristic of the o-QM. The driving force for this transformation is the formation of a conjugated system.

Ortho-quinone methides are highly polarized and reactive species, acting as potent electrophiles. nih.gov Their transient nature makes them challenging to isolate, but their involvement is well-established through trapping experiments and the characterization of subsequent products. nih.gov The reactivity of the o-QM intermediate is dominated by two principal pathways: 1,4-conjugate addition and cycloaddition reactions. nih.govnih.gov

One of the most significant applications of pyranone-derived o-QMs is their participation as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). rsc.org These reactions allow for the rapid construction of complex polycyclic systems. For instance, the o-QM generated from a 4-hydroxy-2-pyrone can react with various dienophiles, such as styrenes, stilbenes, or cinnamates, to yield chromane (B1220400) and other benzopyran derivatives. rsc.org The reaction proceeds with a high degree of chemo- and regioselectivity, which is a testament to the defined electronic nature of the o-QM intermediate.

The general mechanism for the acid-catalyzed formation of a pyranone-derived ortho-quinone methide and its subsequent [4+2] cycloaddition is depicted below:

Step 1: Acid-Catalyzed Condensation The reaction is initiated by the protonation of the aldehyde, which increases its electrophilicity. The nucleophilic C3 position of the 4-hydroxy-2-pyrone then attacks the activated aldehyde, leading to a condensation product after dehydration.

Step 2: Formation of the Ortho-Quinone Methide Subsequent elimination of a water molecule from the condensation product generates the highly reactive ortho-quinone methide intermediate. This species is stabilized by the extended conjugation involving the pyranone ring.

Step 3: [4+2] Cycloaddition The o-QM, acting as a diene, reacts with a dienophile in a concerted or stepwise [4+2] cycloaddition. This step leads to the formation of a new six-membered ring, resulting in complex heterocyclic scaffolds.

The versatility of this methodology is demonstrated by the wide range of aldehydes and dienophiles that can be employed, leading to a diverse array of products. The reaction conditions, including the choice of acid catalyst and solvent, can significantly influence the efficiency and selectivity of the transformation.

While direct mechanistic studies on this compound are limited, its structural similarity to dehydroacetic acid strongly suggests that it will undergo analogous transformations. The 4-acetoxy group is expected to be a stable substituent under the acidic conditions typically used to generate the o-QM, thus allowing the pyranone core to participate in these complex reaction cascades.

The study of these o-QM-mediated transformations continues to be an active area of research, with potential applications in the synthesis of biologically active compounds and novel materials. The pyranone scaffold serves as a versatile platform for the generation of these reactive intermediates, enabling the construction of molecular complexity from relatively simple starting materials.

Applications in Advanced Organic Synthesis and Material Sciences

Utilization as a Versatile Chemical Building Block for Diverse Heterocyclic Chemistry

Pyran-2-one derivatives are recognized as important precursors for a wide variety of heterocyclic compounds. researchgate.net The reactivity of these molecules is characterized by electrophilic sites at carbons 2, 4, and 6, and a nucleophilic center at position 5. This electronic profile allows for a range of chemical transformations, including rearrangement reactions where the pyran nucleus opens in the presence of nucleophilic reagents like amines, hydrazines, and hydroxylamine, leading to the formation of new heterocyclic systems. researchgate.net

The scaffold of 6-Hydroxy-2-oxo-2h-pyran-4-yl acetate (B1210297) is instrumental in constructing a variety of fused heterocyclic systems through reactions with diverse nucleophiles.

Pyrazoles : The reaction of pyran-2-one derivatives with reagents such as hydrazine (B178648) leads to the formation of pyrazole (B372694) systems. researchgate.net Multi-component reactions involving hydrazine hydrate, ethyl acetoacetate, malononitrile, and aldehydes are established methods for synthesizing pyrano[2,3-c]pyrazole derivatives. semanticscholar.orgresearchgate.net These reactions often proceed through the initial formation of a pyrazolone (B3327878) intermediate which then condenses to form the fused pyranopyrazole ring system. semanticscholar.org

Pyrimidin-2,4,6-triones : The synthesis of pyrimidine-2,4,6-trione derivatives, also known as barbiturates, can be achieved through various routes. nih.gov While commonly synthesized from malonic acid derivatives and urea (B33335), the pyranone ring can serve as a synthon for parts of this structure. google.comnih.gov The pyranone ring can undergo ring-opening and subsequent recyclization with urea or its derivatives to form the pyrimidine-trione core.

Thiazepines : Research has demonstrated the direct use of the pyranone scaffold in synthesizing thiazepine derivatives. One study reported the discovery of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepines as apoptosis inducers, highlighting a direct synthetic linkage between the pyranone core and the seven-membered thiazepine ring. nih.gov The general synthesis of thiazepines often involves the condensation of appropriate precursors, and pyran-2-ones can serve as key building blocks in these pathways. researchgate.netnih.gov

The following table summarizes the synthesis of various heterocyclic systems from pyranone precursors.

| Target Heterocycle | Key Reagents | General Approach |

|---|---|---|

| Pyrazoles | Hydrazine hydrate, Ethyl acetoacetate, Aldehydes, Malononitrile | Four-component reaction to form pyrano[2,3-c]pyrazoles. semanticscholar.org |

| Pyrimidin-2,4,6-triones | Urea or its derivatives | Ring-opening of the pyranone followed by recyclization. researchgate.net |

| Thiazepines | 2-Aminothiophenol derivatives | Condensation and cyclization to form the seven-membered ring. researchgate.netnih.gov |

The utility of 6-Hydroxy-2-oxo-2h-pyran-4-yl acetate extends beyond simple heterocycles to its role as a foundational building block for more structurally intricate molecules. The 2H-pyran ring is a structural motif found in numerous natural products and serves as a key intermediate in their construction. nih.gov Domino reactions, which enable the formation of multiple chemical bonds in a single operation, have been effectively employed with pyranone precursors to build complex scaffolds, thereby avoiding the need for isolating intermediates. acs.org These strategies allow for the transformation of the pyranone core into a diverse array of structures, including substituted aromatics and other complex heterocyclic systems. mdpi.com

Role in the Total Synthesis of Natural Products Bearing Pyranone Moieties

Biologically active aromatic systems featuring appended pyran or pyranone rings are widespread in nature, particularly in fungi. mdpi.com The pyranone moiety is a structural feature in a vast number of biologically active metabolites. acs.org Consequently, 4-hydroxy-2-pyrones, such as triacetic acid lactone (the parent compound of this compound), are considered valuable platform molecules. mdpi.com Triacetic acid lactone can be produced sustainably from carbohydrates via biological methods, making it a "bioprivileged" molecule for the chemical industry. mdpi.com

These pyranone building blocks are pivotal in the versatile total synthesis of numerous natural products in their enantiomerically pure forms. mdpi.com Synthetic strategies have been developed that utilize chiral intermediates derived from simple precursors to construct complex natural products, including various fungal metabolites and quinones. mdpi.comdoaj.orgnih.gov

Development of New Chemical Scaffolds with Tunable Reactivity for Synthetic Chemistry

The pyran scaffold is a cornerstone in the development of new molecular architectures due to its inherent and tunable reactivity. orientjchem.orgnih.gov Pyran-2-one derivatives like dehydroacetic acid and triacetic acid lactone are widely used as precursors and platform chemicals for commercially valuable intermediates. mdpi.com The pyranone ring possesses multiple reactive sites that can be selectively targeted under different conditions, allowing for a wide range of chemical modifications. researchgate.net This tunable reactivity is exploited in multicomponent reactions to generate molecular diversity in pyran-annulated heterocyclic scaffolds, which are core fragments of many natural products. researchgate.net The ability to control reaction pathways, leading to either substitution, ring-opening, or complex rearrangements, makes these pyranones powerful scaffolds for building libraries of novel compounds for various applications. researchgate.net

Potential in Organic Materials Science Based on Photophysical Properties of Functionalized Pyranones

The pyran ring system is not only synthetically versatile but also serves as a core for developing novel organic materials with interesting photophysical properties. While research on this compound itself is specific, the functionalization of related pyran-containing scaffolds has been shown to yield materials with significant potential in organic electronics and sensor technology. nih.govmdpi.com

For instance, pyranoindoles, which contain a fused pyran and indole (B1671886) system, have been investigated for their fluorescent properties. nih.gov Studies on these compounds reveal that chemical functionalization can significantly influence their photophysical characteristics, such as quantum yield and Stokes shift. nih.gov Similarly, pyrene-functionalized molecules, known for their exceptional fluorescence characteristics, have been incorporated into various scaffolds to create materials for organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.comnih.gov

The derivatization of the this compound scaffold with chromophoric or auxochromic groups could similarly lead to the development of new fluorescent materials. The pyranone core provides a rigid framework that, when appropriately functionalized, could give rise to compounds with tailored absorption and emission properties for applications in organic materials science.

The table below shows examples of photophysical properties for functionalized pyranoindoles, illustrating the potential for tuning these characteristics through chemical modification.

| Compound | Substituent (Position) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F, %) |

| Pyranoindole 7c | n-Propyl (4) | 337 | 496 | 10,753 | 76 |

| Pyranoindole 8c | n-Propyl (9) | 338 | 510 | 11,042 | 75 |

| Pyranoindole 7e | Chloro (3) | 344 | 416 / 520 | 5,231 / 9,472 | 19 |

| Pyranoindole 8e | Chloro (8) | 345 | 420 / 524 | 5,470 / 9,566 | 21 |

| Data adapted from studies on pyrano[3,2-f] and [2,3-g]indoles in MeCN solvent. nih.gov |

Future Perspectives and Emerging Research Avenues in 6 Hydroxy 2 Oxo 2h Pyran 4 Yl Acetate and Pyranone Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of pyranone derivatives, steering research away from stoichiometric reagents and harsh conditions towards more environmentally benign and efficient processes. iosrjournals.org A significant focus is on the utilization of renewable starting materials. For instance, a green approach has been developed for the synthesis of 3-hydroxy-2-pyrone-6-carboxylic acid from galactaric acid (mucic acid), a C6 aldaric acid derived from biomass. researchgate.net This method highlights a move towards converting biorenewable resources into valuable chemical building blocks. researchgate.net

Catalysis is central to sustainable synthesis, minimizing waste and improving reaction efficiency. iosrjournals.org Recent progress has centered on heterogeneous catalysts, which are valued for their ease of separation and recyclability. semanticscholar.org Multicomponent reactions (MCRs), which combine several reactants in a single step to form a complex product, are also gaining prominence for their atom economy and efficiency in generating pyran derivatives. semanticscholar.orgnih.gov Furthermore, novel photocatalytic methods are being developed, such as the synthesis of pyranones from furfural (B47365) alcohols using visible light and O₂ as a green oxidant in an aqueous phase at room temperature. rsc.org

Transition metal catalysis continues to offer highly efficient routes. Palladium-catalyzed methodologies, such as the coupling of alkynylzinc and haloacrylic acids followed by lactonization, provide high yields of 6-alkyl-2H-pyran-2-ones. nih.gov Gold-catalyzed sequential alkyne activation also enables the formation of diverse 2-pyrones. nih.gov These methods exemplify the drive towards creating complex molecular architectures with minimal environmental impact. iosrjournals.org

| Methodology | Catalyst/Reagent | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Green approach from biomass | Acetic anhydride (B1165640) | Galactaric acid (mucic acid) | Utilizes renewable feedstocks. | researchgate.net |

| Photocatalysis | tris-Ir(ppy)₃ / Visible light / O₂ | Furfural alcohols | Environmentally friendly (aqueous phase, room temp), high yield. | rsc.org |

| Multicomponent Reactions (MCRs) | Various reusable catalysts | Aldehydes, active methylene (B1212753) compounds, etc. | High atom economy, operational simplicity, reduced waste. | semanticscholar.orgnih.gov |

| Transition Metal Catalysis | Palladium, Gold, Ruthenium complexes | Alkynes, acrylic acids, glyoxylates | High efficiency, selectivity, and functional group tolerance. | nih.govorganic-chemistry.org |

Exploration of Novel Reactivity Patterns and Unconventional Catalytic Transformations

Research is actively pushing the boundaries of pyranone chemistry by exploring novel reactivity and developing unconventional catalytic systems. The 2-pyrone ring, with its conjugated diene and ester functionalities, serves as a versatile building block for diverse chemical transformations. nih.govresearchgate.net

Transition metal catalysis remains a fertile ground for innovation. Ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) have been developed to efficiently synthesize pyranones. organic-chemistry.orgresearchgate.net This method achieves the nucleophilic addition of a vinylic C-H bond across an aldehyde, a previously challenging transformation. organic-chemistry.orgresearchgate.net Rhodium-catalyzed oxidative coupling reactions of acrylic acids with alkynes also provide a direct route to α-pyrones. acs.org

Beyond traditional metals, N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for constructing 2-pyrones through various annulation strategies, such as [3+3] atroposelective annulation of cyclic 1,3-diones with ynals. rsc.org Organocatalytic biomimetic approaches, inspired by enzymes like chalcone (B49325) isomerase, have been developed for the asymmetric synthesis of benzopyranones using bifunctional catalysts. nih.govnih.gov These methods offer high enantioselectivity, mimicking the precision of biological processes. nih.gov The exploration of cascade reactions, where multiple bonds are formed in a single, uninterrupted sequence, represents another key frontier, enabling the rapid construction of complex fused pyranone systems from simple precursors. nih.gov

| Catalytic System | Reaction Type | Substrates | Significance | Reference |

|---|---|---|---|---|

| Ruthenium(II) complex | Three-component cascade | Acrylic acids, ethyl glyoxylate, p-toluenesulfonamide | Novel vinylic C-H activation and addition to an aldehyde. | organic-chemistry.orgresearchgate.net |

| N-Heterocyclic Carbene (NHC) | [3+3] Atroposelective Annulation | Cyclic 1,3-diones, ynals | Efficient construction of axially chiral α-pyrones. | rsc.org |

| Thiourea derivatives (Organocatalyst) | Biomimetic Isomerization/Decarboxylation | Alkylidene β-ketoesters | Stereodivergent synthesis of highly enantioenriched flavanones. | nih.govnih.gov |

| Palladium(II) | Tandem Cyclization/Alkylation | Enyanoates, allylic alcohols | One-pot synthesis of diverse and polyfunctionalized γ-pyrones. | researchgate.net |

Advanced Computational Modeling for Precise Structure-Reactivity Relationship Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of pyranone systems. scirp.org Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling provide deep insights at the molecular level, guiding the rational design of new syntheses and molecules with desired properties. scirp.orgnih.gov

QSAR studies are extensively used to correlate the physicochemical properties of pyranone derivatives with their biological activities. nih.gov For example, a classical Hansch approach has been used to analyze 2-phenylpyran-4-ones as selective COX-2 inhibitors, revealing that hydrophobic, electronic, and steric factors are crucial for inhibitory activity. nih.gov Such models help in predicting the activity of new compounds before their synthesis, saving time and resources. nih.govrsc.org

DFT calculations are employed to elucidate complex reaction mechanisms, characterize transition states, and understand the electronic structure of intermediates. nih.govresearchgate.net This allows researchers to rationalize observed reactivity and selectivity in catalytic cycles. For instance, computational modeling of β-d-xylopyranose pyrolysis helps to understand the fundamental reaction kinetics and pathways for the degradation of biomass components into valuable chemicals. nih.gov More recently, machine learning platforms are being developed that use molecular fingerprints derived from simple 2D structures to predict chemical reactivity, offering a universal and efficient approach that bypasses the need for extensive experimental data collection. chemrxiv.org

| Computational Method | Application Area | Insights Gained | Reference |

|---|---|---|---|

| 2D-QSAR | Fungicidal Activity Prediction | Identified key molecular descriptors (e.g., DeltaEpsilonC, ZCompDipole) influencing the fungicidal activity of 3-Iodochromone derivatives. | frontiersin.org |

| 3D-QSAR (CoMFA) | Antitumor Agent Design | Constructed predictive models to guide structural modifications of quinazolinone derivatives for enhanced antitumor activity. | rsc.org |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Investigated potential energy surfaces, transition states, and intermediates in the thermal degradation of pyranose structures. | nih.gov |

| Machine Learning (Random Forest) | General Reactivity Prediction | Developed a structure-based platform using molecular fingerprints to predict reaction outcomes without relying on physical parameters. | chemrxiv.org |

Integration with Flow Chemistry and Automated Synthesis for Efficient Pyranone Production

The translation of synthetic methodologies from the laboratory to industrial-scale production is being revolutionized by the integration of flow chemistry and automation. aurigeneservices.com Continuous flow systems offer significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, improved reproducibility, and greater scalability. iosrjournals.orgresearchgate.netnih.gov

The modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for isolating and purifying intermediates. uc.pt This approach is particularly beneficial for the synthesis of pharmaceutical compounds, where efficiency and purity are paramount. researchgate.net For the synthesis of heterocyclic compounds like pyranones, flow chemistry enables reactions that may be difficult or hazardous to perform in batch, such as those involving unstable intermediates or highly exothermic processes. uc.pt For example, the synthesis of pyrazole (B372694) derivatives has been successfully implemented in continuous flow using packed-bed reactors containing a solid-supported copper catalyst, allowing for safe and scalable production. rsc.org

The combination of flow chemistry with automation and machine learning algorithms is creating "smart" synthesis platforms. nih.gov These automated systems can independently optimize reaction conditions, explore a wide range of substrates, and even plan synthetic routes with minimal human intervention. nih.gov This digitalization of chemical synthesis promises to accelerate the discovery and production of new pyranone-based molecules, significantly reducing development time and costs. researchgate.netnih.gov

Q & A

Q. How can 6-Hydroxy-2-oxo-2H-pyran-4-yl acetate be structurally characterized in research settings?

- Methodological Answer: Structural characterization typically employs a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: 1H and 13C NMR identify functional groups and substitution patterns. For example, the acetate group’s methyl protons resonate at δ 2.0–2.3 ppm, while the pyran ring protons appear between δ 5.5–7.0 ppm .

- X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry. Related pyran derivatives (e.g., ethyl 4-methyl-2-oxo-2H-pyran-6-acetate) show planar pyran rings with acetate substituents at C4 .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C8H8O5 has a theoretical mass of 184.0372 g/mol) .

Q. What are common synthetic routes for this compound?

- Methodological Answer: Synthesis often involves functionalization of pyran precursors:

- Acetylation of Pyranols: Reacting 6-hydroxy-2H-pyran-2-one with acetyl chloride in anhydrous conditions yields the acetate ester. Catalysts like DMAP may enhance efficiency .

- Oxidative Functionalization: Starting from dihydropyran derivatives, selective oxidation (e.g., using KMnO4) introduces the ketone group, followed by acetylation .

- Table 1: Key Reagents and Conditions

| Step | Reagent/Condition | Product |

|---|---|---|

| Oxidation | KMnO4, acidic H2O | 2-oxo intermediate |

| Acetylation | AcCl, pyridine | Target compound |

Advanced Research Questions

Q. How do reaction conditions influence nucleophilic substitution at the acetate group of this compound?

- Methodological Answer: Substitution reactions depend on:

- Nucleophile Strength: Primary amines (e.g., NH3) require mild conditions (room temperature, polar aprotic solvents like DMF), while weaker nucleophiles (e.g., phenols) need elevated temperatures (80–100°C) .

- Leaving Group Activation: Protonation of the acetate oxygen via acid catalysis (e.g., H2SO4) enhances leaving group ability .

- Competing Reactions: Under basic conditions, hydrolysis of the acetate group may dominate, necessitating pH control .

Q. What analytical approaches resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer: Discrepancies in NMR or MS data can arise from tautomerism or impurities. Mitigation strategies include:

- Variable Temperature NMR: Identifies tautomeric equilibria (e.g., keto-enol forms) by observing signal coalescence at elevated temperatures .

- 2D NMR Techniques: COSY and HSQC correlations clarify proton-carbon connectivity, distinguishing regioisomers .

- Chromatographic Purity Checks: HPLC or GC-MS verifies sample homogeneity before analysis .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For pyranones, the carbonyl carbon (C2) is highly electrophilic .

- Transition State Analysis: Simulates activation energies for reactions like nucleophilic substitution or cycloadditions .

- Solvent Effects: Polarizable Continuum Models (PCM) adjust for solvent polarity in reaction simulations .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer: Variability in bioassay results often stems from:

- Purity Gradients: Reproduce assays with HPLC-purified samples (>98% purity) to exclude impurity-driven effects .

- Stability Testing: Monitor compound degradation under assay conditions (e.g., pH, temperature) via LC-MS .

- Dose-Response Curves: Confirm activity trends across multiple concentrations to rule out false positives .

Application-Oriented Questions

Q. What strategies optimize the synthesis of this compound for scale-up in medicinal chemistry?

- Methodological Answer: Scale-up requires:

- Catalyst Optimization: Heterogeneous catalysts (e.g., immobilized lipases) improve reaction efficiency and reduce waste .

- Flow Chemistry: Continuous flow systems enhance heat/mass transfer, critical for exothermic acetylation steps .

- Green Solvents: Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.